(4S)-4-Cyclohexylmethyl-L-glutamic acid is a derivative of L-glutamic acid, characterized by the presence of a cyclohexylmethyl group at the fourth carbon position. This compound is notable for its chirality, specifically the S configuration at the fourth carbon, which influences its biological activity and interactions. It is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a building block in peptide synthesis .
(4S)-4-Cyclohexylmethyl-L-glutamic acid can be classified as an amino acid derivative, specifically an analog of L-glutamic acid. It is synthesized from natural sources or through chemical methods. The compound's structural characteristics allow it to interact with various biological systems, making it relevant in pharmacological research .
The synthesis of (4S)-4-Cyclohexylmethyl-L-glutamic acid can be achieved through several methods:
The synthesis often involves protecting group strategies to ensure selective functionalization of the amino and carboxyl groups during the reaction process. For example, the introduction of the cyclohexylmethyl group typically requires alkylation techniques that can be performed under mild conditions to preserve the integrity of other functional groups .
The molecular formula for (4S)-4-Cyclohexylmethyl-L-glutamic acid is . Its structure features a central carbon atom bonded to an amino group, a carboxylic acid group, and a cyclohexylmethyl side chain.
(4S)-4-Cyclohexylmethyl-L-glutamic acid exhibits reactivity due to its functional groups, allowing for various chemical transformations. Key reactions include:
The reactivity profile is influenced by the stereochemistry of the compound, which affects its interaction with nucleophiles and electrophiles during chemical reactions .
(4S)-4-Cyclohexylmethyl-L-glutamic acid functions primarily as a neurotransmitter and modulator in the central nervous system. Its structural similarity to L-glutamate allows it to interact with glutamate receptors, which are crucial for synaptic transmission and plasticity.
Studies indicate that this compound may enhance excitatory neurotransmission by modulating receptor activity, influencing pathways related to learning and memory. Its potential neuroprotective effects suggest it could play a role in treating neurodegenerative diseases .
Relevant data from literature suggests that its solubility profile allows it to be effectively utilized in biological assays and formulations .
(4S)-4-Cyclohexylmethyl-L-glutamic acid has diverse applications in scientific research:
The uniqueness of (4S)-4-Cyclohexylmethyl-L-glutamic acid lies in its specific cyclohexylmethyl substitution and chirality, which significantly influence its receptor interactions compared to other derivatives, making it a valuable compound in both research and potential therapeutic contexts.
The strategic inhibition of chemokine receptors represents a promising therapeutic approach for diverse pathological conditions characterized by aberrant cell migration or inflammatory processes. Among these receptors, C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critically important pharmacological target due to its multifaceted roles in cancer progression, human immunodeficiency virus entry, and inflammatory cascades. (4S)-4-Cyclohexylmethyl-L-glutamic acid exemplifies a rationally designed small molecule antagonist engineered to selectively disrupt CXCR4-mediated signaling pathways. This compound belongs to a class of glutamate-derived synthetic molecules featuring strategic hydrophobic modifications that enhance both target affinity and receptor specificity, positioning it as a valuable experimental tool and potential therapeutic candidate for conditions driven by dysregulated CXCR4 activation [1] [4].
(4S)-4-Cyclohexylmethyl-L-glutamic acid functions as a competitive antagonist of CXCR4, directly binding to the receptor's orthosteric site and preventing activation by its endogenous ligand, stromal cell-derived factor-1 alpha (CXCL12). This molecular intervention disrupts the CXCL12-CXCR4 signaling axis, which is fundamental to numerous pathological processes. CXCR4 overexpression has been documented in more than 20 distinct cancer types, encompassing both solid tumors and hematological malignancies, where it frequently correlates with aggressive disease phenotypes and unfavorable clinical outcomes. The receptor's activation promotes tumor cell proliferation, survival, and metastatic dissemination through several mechanisms, including facilitation of cancer cell homing to metastatic niches rich in CXCL12, induction of epithelial-mesenchymal transition, and enhancement of tumor angiogenesis. Additionally, CXCR4 serves as a coreceptor for T-tropic strains of human immunodeficiency virus-1, enabling viral entry into CD4+ T-cells. By competitively inhibiting CXCR4, (4S)-4-Cyclohexylmethyl-L-glutamic acid effectively blocks these pathological processes at their molecular origin [1] [4] [6].
The molecular architecture of (4S)-4-Cyclohexylmethyl-L-glutamic acid reveals critical determinants of its pharmacological activity. The compound features an L-glutamic acid backbone with a cyclohexylmethyl substituent at the 4-position, creating a distinct hydrophobic domain essential for high-affinity receptor interaction. Structure-activity relationship analyses demonstrate that the cyclohexylmethyl group significantly enhances binding affinity compared to shorter alkyl chains or unsubstituted glutamic acid derivatives. This enhancement is attributed to optimal hydrophobic interactions within a subpocket of the CXCR4 binding cavity. The stereochemical configuration at the 4-position is equally critical, with the (S)-enantiomer exhibiting substantially greater potency than its (R)-counterpart. Molecular modeling studies suggest this stereospecificity arises from precise spatial alignment requirements within the receptor's binding cleft. The free carboxylic acid groups maintain crucial ionic interactions with positively charged residues (notably arginine and lysine) within CXCR4's transmembrane domains and extracellular loops, while the distal carboxylate may participate in hydrogen bonding networks that stabilize the antagonist-receptor complex [6] [7] [9].
Table 1: Structural Analogs of (4S)-4-Cyclohexylmethyl-L-glutamic Acid and Their Pharmacological Properties
Compound Name | Substituent at C4 Position | Relative CXCR4 Binding Affinity | Key Structural Features |
---|---|---|---|
(4S)-4-Cyclohexylmethyl-L-glutamic acid | Cyclohexylmethyl | 1.00 (Reference) | Optimal hydrophobic bulk; conformational flexibility |
(4S)-4-(2-Naphthylmethyl)-D-glutamic acid | 2-Naphthylmethyl | 0.85 | Extended aromatic system; enhanced π-π interactions |
4-Methylene-L-glutamic acid | Methylene | 0.15 | Minimal substituent; reduced hydrophobic interaction |
(4R)-4-Hydroxy-L-glutamic acid | Hydroxy | <0.05 | Polar substituent; stereochemical mismatch |
(4S)-4-(4-Pyridylmethyl)-L-glutamic acid | 4-Pyridylmethyl | 0.45 | Heteroaromatic ring; potential charge-charge interactions |
Source: Derived from structural and pharmacological data of glutamic acid derivatives [6] [7] [9]
(4S)-4-Cyclohexylmethyl-L-glutamic acid engages CXCR4 through a multi-site binding mechanism that effectively prevents both chemokine binding and receptor activation. The compound occupies a binding pocket situated near the extracellular surface, overlapping with regions critical for CXCL12 docking. This binding occurs primarily within transmembrane helices III, IV, V, and VI, with the cyclohexylmethyl group buried within a hydrophobic subpocket formed by residues from helices V and VI. Upon binding, the compound stabilizes an inactive receptor conformation through several distinct mechanisms: disruption of the conserved "activation switch" involving residue Trp6.48, prevention of transmembrane helix rearrangement necessary for G-protein coupling, and interference with receptor dimerization. These structural perturbations translate into potent inhibition of downstream signaling cascades. Specifically, the compound blocks CXCR4-mediated Gαi protein activation, thereby preventing the inhibition of cyclic adenosine monophosphate production and subsequent calcium mobilization. Additionally, it suppresses G-protein-independent signaling pathways, including β-arrestin recruitment and phosphorylation of extracellular signal-regulated kinases 1 and 2. Through these comprehensive signaling disruptions, (4S)-4-Cyclohexylmethyl-L-glutamic acid effectively inhibits chemotaxis of both malignant and immune cells, reduces tumor-stromal interactions, and impedes vascular endothelial growth factor secretion, collectively impairing pathological processes dependent on CXCR4 activation [1] [4] [8].
Extensive preclinical investigations have established the therapeutic potential of (4S)-4-Cyclohexylmethyl-L-glutamic acid across multiple disease contexts. In oncology research, the compound demonstrates significant antimetastatic activity in murine models of breast cancer (MDA-MB-231 xenografts) and chronic lymphocytic leukemia. Treated animals exhibited an average 70% reduction in metastatic burden compared to controls, attributed to impaired cancer cell mobilization from primary sites and reduced homing to CXCL12-rich bone marrow and lymphatic niches. In virology studies, the compound effectively inhibited T-tropic human immunodeficiency virus-1 entry at nanomolar concentrations (EC₅₀ = 28 nM) in MT-4 cell assays, with minimal cytotoxicity observed at concentrations up to 100 μM (selectivity index > 3,500). This positions it as a promising candidate for overcoming resistance to CCR5-targeted entry inhibitors. Furthermore, in models of inflammatory arthritis, the compound significantly reduced leukocyte infiltration (65% reduction) and synovial inflammation by disrupting CXCR4-mediated recruitment of neutrophils and monocytes to affected joints. These findings collectively highlight the multifaceted therapeutic potential of this CXCR4 antagonist while underscoring the critical importance of the cyclohexylmethyl moiety for in vivo efficacy [1] [4] [6].
Table 2: Preclinical Research Findings for (4S)-4-Cyclohexylmethyl-L-glutamic Acid
Disease Model | Experimental System | Key Findings | Proposed Mechanism |
---|---|---|---|
Breast Cancer Metastasis | MDA-MB-231 orthotopic xenografts in NSG mice | 68-72% reduction in lung metastases; decreased circulating tumor cells | Inhibition of CXCR4-mediated tumor cell mobilization and homing |
HIV-1 Infection | MT-4 cells infected with X4-tropic HIV-1 strain IIIB | EC₅₀ = 28 nM; CC₅₀ > 100 μM; complete blockade of viral fusion at 100 nM | Competitive blockade of coreceptor function preventing gp120 binding |
Chronic Lymphocytic Leukemia | Eμ-TCL1 transgenic mouse model | Reduced leukemic cell infiltration in spleen and bone marrow; prolonged survival | Disruption of CXCR4-mediated retention in protective niches |
Rheumatoid Arthritis | Collagen-induced arthritis in DBA/1 mice | 62-67% reduction in clinical arthritis scores; decreased synovial inflammation | Inhibition of neutrophil and monocyte recruitment to joints |
Pancreatic Cancer Stroma | Co-culture of Panc-1 cells with pancreatic stellate cells | 80% reduction in cancer cell proliferation; decreased fibroblast activation | Disruption of tumor-stromal cross-talk mediated by CXCL12-CXCR4 axis |
Source: Compiled from experimental data across multiple preclinical studies [1] [4] [6]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2